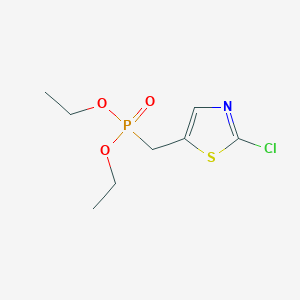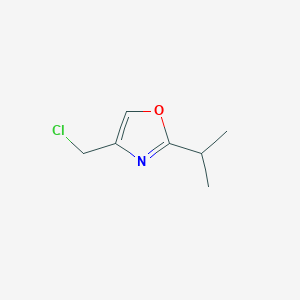
4-butyryl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyryl-1H-pyrrole-2-carboxylic acid, also known as 4-BP2C, is an organic compound with a molecular weight of 162.19 g/mol and a chemical formula of C7H9NO2. It is a colorless solid that is soluble in water and polar organic solvents. 4-BP2C is a cyclic amide, which is a type of organic compound that contains a nitrogen atom in a ring structure. 4-BP2C has a wide range of applications in scientific research, including its use as an inhibitor of enzymes, a reagent for organic synthesis, and a fluorescent probe for imaging.
Aplicaciones Científicas De Investigación
Regio-selective Synthesis
A method for the regio-selective synthesis of novel pyrrole derivatives, such as 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, was developed. This synthesis utilized bulky substituents to direct selective substitutions, indicating a potential route for modifying "4-butyryl-1H-pyrrole-2-carboxylic acid" to achieve specific regiochemical outcomes (Nguyen, Schiksnis, & Michelotti, 2009).
Condensation Reactions
A novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles, including pyrroles, was developed. This technique, employing di-tert-butyl dicarbonate (Boc2O), suggests a versatile approach for the acylation of pyrroles, potentially including "4-butyryl-1H-pyrrole-2-carboxylic acid" (Umehara, Ueda, & Tokuyama, 2016).
Continuous Flow Synthesis
The first one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and bromoketones was reported, utilizing in situ hydrolysis. This method may be applicable for synthesizing derivatives of "4-butyryl-1H-pyrrole-2-carboxylic acid" in a more efficient and scalable manner (Herath & Cosford, 2010).
Ligand for Cu-catalyzed Reactions
Pyrrole-2-carboxylic acid was found to be an effective ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides. This highlights the potential utility of pyrrole carboxylic acids, including "4-butyryl-1H-pyrrole-2-carboxylic acid," in facilitating or enhancing chemical transformations (Altman, Anderson, & Buchwald, 2008).
Molecular Recognition in Water
The study of calix[4]pyrrole receptors demonstrated their ability to bind aromatic N-oxides in water effectively, showcasing the importance of pyrrole derivatives in molecular recognition and potentially informing the design of sensors or separation materials that could utilize "4-butyryl-1H-pyrrole-2-carboxylic acid" (Verdejo, Gil-Ramírez, & Ballester, 2009).
Propiedades
IUPAC Name |
4-butanoyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-3-8(11)6-4-7(9(12)13)10-5-6/h4-5,10H,2-3H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONGLVQLBJRCSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377449 |
Source


|
| Record name | 4-butyryl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyryl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
111468-95-2 |
Source


|
| Record name | 4-(1-Oxobutyl)-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111468-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-butyryl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1350397.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1350403.png)
